3-(2 inverted exclamation mark -Chlorophenyl)-7-ethoxy-4-methylcoumarin
Overview
Description
3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and perfumery. This particular compound is characterized by the presence of a chlorophenyl group at the 3-position, an ethoxy group at the 7-position, and a methyl group at the 4-position of the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, ethyl acetoacetate, and resorcinol.
Condensation Reaction: The first step involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-(2-chlorophenyl)-4-methylcoumarin.
Ethoxylation: The next step involves the ethoxylation of 3-(2-chlorophenyl)-4-methylcoumarin using ethyl iodide and a base, such as potassium carbonate, to introduce the ethoxy group at the 7-position, resulting in the formation of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed:
Oxidation: Quinones and related oxidized derivatives.
Reduction: Reduced forms of the coumarin compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Fluorescent Probes: 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin is used as a fluorescent probe in analytical chemistry for the detection of metal ions and other analytes.
Synthetic Intermediates: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial activity and is studied for its potential use in developing new antimicrobial agents.
Anticancer Research: It is investigated for its potential anticancer properties and its ability to inhibit the growth of cancer cells.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Perfumes and Fragrances: It is used as a fragrance ingredient in the perfume industry.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-4-methylcoumarin: Lacks the ethoxy group at the 7-position.
7-Ethoxy-4-methylcoumarin: Lacks the chlorophenyl group at the 3-position.
4-Methylcoumarin: Lacks both the chlorophenyl and ethoxy groups.
Uniqueness: 3-(2-Chlorophenyl)-7-ethoxy-4-methylcoumarin is unique due to the presence of both the chlorophenyl and ethoxy groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-ethoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-3-21-12-8-9-13-11(2)17(18(20)22-16(13)10-12)14-6-4-5-7-15(14)19/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWHFZJPKMTWLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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